![molecular formula C9H11N3O B2356148 2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL CAS No. 933697-27-9](/img/structure/B2356148.png)
2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL
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Overview
Description
2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
Target of Action
Imidazole compounds are known to interact with a variety of biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
They can act as inhibitors, activators, or modulators depending on their structure and the specific target .
Biochemical Pathways
Imidazole compounds are known to be involved in a wide range of biochemical processes, including enzymatic reactions and signal transduction .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its chemical structure, and imidazole compounds are generally known for their good absorption and distribution profiles .
Result of Action
Imidazole compounds are known to have diverse biological activities, including antibacterial, antifungal, anticancer, antiviral, antidiabetic, and other properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL typically involves the condensation of o-phenylenediamine with glyoxal, followed by the introduction of an aminoethyl group. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the benzimidazole ring. The final step involves the hydroxylation of the benzimidazole ring to introduce the hydroxyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-one.
Reduction: Formation of 2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-amine.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation: Conversion of the hydroxyl group to a carbonyl group.
- Reduction: Transformation of nitro groups to amino groups.
- Substitution Reactions: The aminoethyl group can engage in nucleophilic substitutions.
Reaction Type | Example Product |
---|---|
Oxidation | 2-(2-Aminoethyl)-1H-benzimidazol-4-one |
Reduction | 2-(2-Aminoethyl)-1H-benzimidazol-4-amine |
Substitution | Various substituted benzimidazole derivatives |
Biology
In biological studies, 2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Its ability to modulate enzyme activity makes it a candidate for further exploration in biochemical pathways.
Medicine
The compound is being researched for its therapeutic effects , particularly:
- Antimicrobial Activity: Exhibits significant effects against various bacterial and fungal strains.
- Anticancer Potential: Demonstrated cytotoxicity against cancer cell lines such as HCT116, with some derivatives showing IC50 values lower than standard treatments like 5-fluorouracil (5-FU) .
Case Study: Anticancer Activity
A study explored derivatives of benzimidazole, including this compound, assessing their efficacy against human colorectal carcinoma (HCT116). Results indicated that certain derivatives had IC50 values as low as 4.53 µM, suggesting strong anticancer properties .
Industry
In industrial applications, this compound is utilized in the development of new materials with specific properties such as:
- Corrosion Inhibitors: Enhancing the durability of materials exposed to corrosive environments.
- Surfactants: Improving the performance of cleaning agents and emulsifiers.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylbenzimidazole: Lacks the hydroxyl group at the 4-position.
4-Hydroxybenzimidazole: Lacks the aminoethyl group.
2-(2-Hydroxyethyl)-1H-benzimidazole: Contains a hydroxyethyl group instead of an aminoethyl group.
Uniqueness
2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL is unique due to the presence of both the aminoethyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and binding affinity towards various molecular targets, making it a versatile compound in scientific research and industrial applications.
Biological Activity
2-(2-Aminoethyl)-1H-benzo[D]imidazol-4-OL is a compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic potential across various fields such as oncology and infectious diseases.
Imidazole derivatives, including this compound, interact with various biological targets, influencing numerous biochemical pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, contributing to its therapeutic effects.
Target Interactions
- Enzymatic Inhibition : The compound inhibits key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : It modulates receptors that play critical roles in cell signaling and apoptosis.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its chemical structure, which allows for good absorption and distribution in biological systems. Studies indicate that imidazole compounds generally exhibit favorable bioavailability and metabolic profiles.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and upregulation of pro-apoptotic factors.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 (liver) | 7.82 - 21.48 | Induces apoptosis via caspase activation |
MCF7 (breast) | 5.35 | Cell cycle arrest in S-phase |
U87 (glioblastoma) | 45.2 | Apoptosis induction through mitochondrial pathway |
Studies have demonstrated that the compound can effectively inhibit key kinases such as EGFR and mTOR, which are critical in tumor growth and survival pathways .
Antimicrobial Activity
The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness varies based on the bacterial strain, with reported MIC values indicating substantial inhibition.
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Candida albicans | 16.69 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a study on HepG2 liver cancer cells, treatment with this compound resulted in significant cell death and upregulation of pro-apoptotic proteins such as caspase-3. The study concluded that this compound could be developed further as a multi-targeted kinase inhibitor for cancer therapy .
Case Study 2: Antimicrobial Properties
A series of experiments evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated a broad spectrum of activity against multiple bacterial strains, highlighting its potential as an alternative treatment option in combating antibiotic-resistant infections .
Properties
IUPAC Name |
2-(2-aminoethyl)-1H-benzimidazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-5-4-8-11-6-2-1-3-7(13)9(6)12-8/h1-3,13H,4-5,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDGDZMBOVXTAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(N2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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